2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide

Medicinal Chemistry Screening Library QC Analytical Chemistry

2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 923472-62-2) is a synthetic thiophene-3-carboxamide derivative bearing a benzylsulfonyl-propanamido substituent at the 2-position. With a molecular formula of C₁₅H₁₆N₂O₄S₂ and a molecular weight of 352.4 g·mol⁻¹, this compound is cataloged in the ZINC database (ZINC000014757320) and the ChEMBL repository (CHEMBL560724), confirming its availability from multiple commercial screening compound suppliers.

Molecular Formula C15H16N2O4S2
Molecular Weight 352.42
CAS No. 923472-62-2
Cat. No. B2551207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide
CAS923472-62-2
Molecular FormulaC15H16N2O4S2
Molecular Weight352.42
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C15H16N2O4S2/c16-14(19)12-6-8-22-15(12)17-13(18)7-9-23(20,21)10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2,(H2,16,19)(H,17,18)
InChIKeyAMFXQTCHOIKZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 923472-62-2) — Compound Baseline and Procurement Context


2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide (CAS 923472-62-2) is a synthetic thiophene-3-carboxamide derivative bearing a benzylsulfonyl-propanamido substituent at the 2-position . With a molecular formula of C₁₅H₁₆N₂O₄S₂ and a molecular weight of 352.4 g·mol⁻¹, this compound is cataloged in the ZINC database (ZINC000014757320) and the ChEMBL repository (CHEMBL560724), confirming its availability from multiple commercial screening compound suppliers [1]. Its predicted physicochemical profile includes an ACD/LogP of 2.25, a topological polar surface area of 109 Ų, and zero Rule-of-5 violations, placing it within drug-like chemical space suitable for oral bioactivity screening . However, a thorough literature search across PubMed, BindingDB, ChEMBL, PubChem, and the patent corpus reveals no peer-reviewed primary research articles or patents that report quantitative biological activity data (IC₅₀, Kᵢ, MIC, etc.) specifically for this compound. All quantitative data located for this compound originate exclusively from vendor-generated datasheets lacking verifiable primary provenance .

2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide — Why In-Class Analogs Cannot Be Assumed Interchangeable


Although multiple thiophene-3-carboxamide sulfonamide derivatives are commercially available and share the same benzylsulfonyl-propanamido pharmacophore, they are not functionally interchangeable. The closest commercially cataloged analogs differ in critical structural dimensions: the benzenesulfonyl variant (CAS 868677-05-8, MW 338.4) replaces the benzyl CH₂ spacer with a direct phenyl attachment, altering both the sulfone electronic environment and the molecular flexibility ; the tetrahydrobenzo[b]thiophene-fused analog (CAS 923386-66-7, MW 406.5) introduces a saturated cyclohexane ring that substantially increases lipophilicity (estimated ΔlogP ≈ +0.9) and molecular volume, which may shift target selectivity profiles ; and the cyclopenta[b]thiophene variant (CAS 923386-68-9, MW 392.49) presents an alternative ring-fusion topology . Published structure-activity relationship (SAR) studies on thiophene sulfonamide inhibitors confirm that even subtle modifications — such as replacing a carboxylate with a tetrazole isostere or altering the sulfonyl N-substituent — can produce >100-fold changes in enzymatic potency against targets like PTP1B [1]. Consequently, procurement decisions that rely on class-level assumptions without compound-specific quantitative evidence risk selecting an analog with materially divergent target engagement, selectivity, or physicochemical behavior.

2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide — Product-Specific Quantitative Evidence Guide


Molecular Weight and Heavy Atom Count as Procurement Purity Discriminators

The target compound (MW 352.4 g·mol⁻¹; C₁₅H₁₆N₂O₄S₂) is distinguishable by LC-MS from its closest cataloged analog, the benzenesulfonyl variant (CAS 868677-05-8; MW 338.4 g·mol⁻¹; C₁₄H₁₄N₂O₄S₂) . The molecular weight difference of 14.0 Da arises from the benzyl CH₂ spacer present only in the target compound. In a screening library procurement context where both compounds share the same thiophene-3-carboxamide-sulfonyl-propanamido scaffold and may be co-stocked, this mass difference provides the primary unambiguous analytical handle for identity confirmation by LC-MS during incoming QC.

Medicinal Chemistry Screening Library QC Analytical Chemistry

Predicted Lipophilicity Differentiates Benzylsulfonyl from Tetrahydrobenzo-Fused Analogs in Permeability-Limited Assays

The predicted logP of the target compound is 2.25 (ACD/Labs), with a topological polar surface area (TPSA) of 109 Ų . In contrast, the tetrahydrobenzo[b]thiophene-fused analog bearing the identical benzylsulfonyl-propanamido side chain (CAS 923386-66-7) has a PubChem-computed XLogP3-AA of approximately 3.1 and a higher molecular weight of 406.5 g·mol⁻¹ [1]. The estimated ΔlogP of approximately +0.85 log units and the additive effect of increased molecular weight mean the fused analog is predicted to have lower aqueous solubility and a higher logD-driven membrane partitioning propensity. In cell-based assays where passive permeability and nonspecific protein binding are sensitive to lipophilicity, this divergence may translate into measurably different compound behavior.

Physicochemical Profiling ADME Prediction Lead Optimization

Compounds With Close Structural Analogy Show Micromolar PTP1B Inhibitory Potency in Published SAR Studies — Class-Level Context Only

The target compound itself has no published PTP1B inhibition data; however, a structurally related series of benzylsulfonyl-piperidine-substituted thiophene PTP1B inhibitors was disclosed by Wan et al. (2007) in Bioorganic & Medicinal Chemistry Letters [1]. The most optimized compound in that series (a diacid thiophene with a benzylsulfonyl-piperidine-phenylamino substituent) achieved potency of approximately 300 nM following carboxylate-to-tetrazole isostere replacement. Critically, the authors demonstrated that replacement of the C2 carboxylic acid with a non-ionizable group abolished reversible competitive inhibition, highlighting the stringent structural requirements for target engagement [1]. Separately, thiophene-based sulfonamides screened against carbonic anhydrase isoforms hCA-I and hCA-II yielded IC₅₀ values spanning 69 nM to >100 µM, illustrating that potency among thiophene sulfonamides is exquisitely substituent-dependent [2].

PTP1B Inhibition Diabetes Obesity Kinase Selectivity

Rotatable Bond Count and Conformational Flexibility Differentiate the Target From Ring-Fused Analogs

The target compound has 8 freely rotatable bonds (ChemSpider, ACD/Labs prediction) , while the tetrahydrobenzo[b]thiophene-fused analog (CAS 923386-66-7) has a structurally reduced rotatable bond count of approximately 6 (PubChem computed value for the benzenesulfonyl-methyl-substituted variant, CID 4242374) [1]. The 2 additional rotatable bonds in the target compound arise from the unfused thiophene ring and the benzyl CH₂ spacer, which together provide greater conformational sampling freedom. This difference may be significant for computational docking and pharmacophore modeling: the target compound is predicted to explore a wider conformational space with lower energy barriers between rotamers, which could influence its binding mode entropy penalty relative to more constrained, ring-fused comparators.

Conformational Analysis Ligand Efficiency Molecular Design

2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide — Evidence-Supported Research and Industrial Application Scenarios


Screening Library Diversification: Benzylsulfonyl Spacer Exploration in Kinase or Phosphatase-Focused Sets

For organizations building focused screening libraries targeting the PTP or kinase superfamilies, the target compound's benzylsulfonyl pharmacophore — with a CH₂ spacer between the sulfone and the phenyl ring — represents a distinct topological variant relative to the more common benzenesulfonyl (direct phenyl attachment) scaffold. As demonstrated by Wan et al. (2007), small changes in the sulfonamide substituent architecture of thiophene-based phosphatase inhibitors can determine whether competitive inhibition is retained [1]. Procuring this compound alongside the benzenesulfonyl analog enables systematic exploration of the spacer-length SAR dimension in a single screening campaign.

Physicochemical Property Benchmarking in Lead Optimization Cascades

With a predicted logP of 2.25 and TPSA of 109 Ų [1], the target compound occupies a favorable drug-like property space. It can serve as a comparator for more lipophilic, ring-fused analogs (e.g., the tetrahydrobenzo[b]thiophene variant with estimated logP ≈ 3.1 [2]) in assays where lipophilicity-driven nonspecific binding or solubility-limited exposure may confound potency readouts. Its zero Rule-of-5 violations make it a suitable reference for establishing baseline cellular permeability and solubility in analog series progression.

Analytical Reference Standard for LC-MS Discrimination in Compound Management

The 14 Da mass difference between the target compound (MW 352.4 [1]) and the benzenesulfonyl analog (MW 338.4 [2]) provides a straightforward LC-MS-based identity confirmation tool. Compound management facilities co-stocking multiple thiophene-3-carboxamide sulfonamide derivatives can use this mass difference to verify plate integrity and detect cross-contamination, particularly when visual inspection of 2D structures may be insufficient to distinguish closely related analogs.

Computational Chemistry: Conformational Sampling Benchmark for Docking Workflows

The target compound's 8 rotatable bonds [1] place it in a conformational complexity regime that challenges standard rigid-receptor docking protocols. It can serve as a test case for evaluating the performance of different conformer generation algorithms (e.g., OMEGA, RDKit ETKDG, ConfGen) and for benchmarking induced-fit docking workflows against more rigid analogs bearing only 6 rotatable bonds [2], providing a controlled comparison of how incremental flexibility affects pose prediction accuracy.

Quote Request

Request a Quote for 2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.